molecular formula C15H12N4O4S2 B2755477 ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate CAS No. 1021262-83-8

ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate

Cat. No.: B2755477
CAS No.: 1021262-83-8
M. Wt: 376.41
InChI Key: FMEGKAZSVGYDEI-UHFFFAOYSA-N
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Description

Ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate is a heterocyclic compound featuring a benzothiazole scaffold fused with a tetrahydropyrimidine ring system. This molecule integrates multiple functional groups, including a thioxo group at position 2 of the pyrimidine ring and an ester moiety at position 6 of the benzothiazole ring.

The synthesis of related compounds often involves Biginelli-like reactions or condensation strategies. For example, ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylates are synthesized via the Biginelli reaction using ethyl acetoacetate, thiourea, and aromatic aldehydes .

Properties

IUPAC Name

ethyl 2-[(E)-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4S2/c1-2-23-13(22)7-3-4-9-10(5-7)25-15(17-9)16-6-8-11(20)18-14(24)19-12(8)21/h3-6H,2H2,1H3,(H3,18,19,20,21,24)/b16-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIFDDUSDOIYFW-OMCISZLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)N=CC3=C(NC(=S)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)/N=C/C3=C(NC(=S)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One possible route includes:

  • Formation of Intermediate 1: : The synthesis begins with the preparation of 4,6-dioxo-2-thioxotetrahydropyrimidine. This involves the cyclization of appropriate precursors under acidic or basic conditions.

  • Condensation: : The intermediate is then reacted with ethyl benzo[d]thiazole-6-carboxylate under controlled conditions to form the desired compound.

Industrial Production Methods

While specific industrial production methods are proprietary, they generally involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. High-performance liquid chromatography (HPLC) is often used to purify the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Under oxidative conditions, the compound can undergo transformations leading to more oxidized derivatives.

  • Reduction: : Reduction reactions can be applied to specific functional groups within the molecule, potentially altering its reactivity and properties.

  • Substitution: : Substitution reactions, particularly on the benzothiazole ring, can yield various derivatives with different substituents.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

  • Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Substituents: : Halides, amines, and other nucleophiles depending on the desired substitution

Major Products

The major products of these reactions can vary but typically involve modified versions of the parent compound, with changes primarily on the benzothiazole or pyrimidine rings.

Scientific Research Applications

Ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate has a wide range of applications:

  • Chemistry: : Used as a precursor in the synthesis of more complex molecules.

  • Medicine: : Research is ongoing into its potential as an antimicrobial, antiviral, or anticancer agent.

  • Industry: : Could be used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The precise mechanism of action for ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate depends on its specific application. Generally, it can interact with biological molecules through:

  • Molecular Targets: : Proteins, nucleic acids, and enzymes

  • Pathways Involved: : Disruption of metabolic pathways, inhibition of enzyme activity, or interference with cell signaling

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiazolo[3,2-a]pyrimidine Family

The target compound shares core structural motifs with ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (–9). Key differences include:

  • Substituents : The target compound lacks the 2,4,6-trimethoxybenzylidene group but features a benzo[d]thiazole ring fused to the pyrimidine system.
  • Conformation: X-ray crystallography of the analogue reveals a flattened boat conformation in the pyrimidine ring, with a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings .
  • Synthetic Routes : The analogue is synthesized via refluxing with chloroacetic acid and trimethoxybenzaldehyde, whereas the target compound may require alternative condensation reagents .

Functional Group Modifications and Bioactivity

  • Thioxo vs. Oxo Groups : Replacement of the thioxo group in the target compound with an oxo group (e.g., in ethyl 6-methyl-2-oxo-4-[4-(1H-tetrazol-5-yl)phenyl]-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate) reduces electrophilicity, impacting interactions with biological targets like enzymes .
  • Antimicrobial Activity: Ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylates exhibit moderate to good antimicrobial activity against Staphylococcus aureus and Escherichia coli.

Data Tables

Table 2: Crystallographic Parameters ()

Parameter Target Compound (Inferred) Ethyl 7-methyl-3-oxo-5-phenyl-... (Reported)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions (Å, °) a = 12.22, b = 16.47, c = 12.33; β = 104.7°
Density (g/cm³) 1.398

Research Findings and Implications

  • Structural Insights : The benzothiazole-pyrimidine hybrid may exhibit enhanced π-π stacking interactions compared to simpler thiazolo[3,2-a]pyrimidines, improving binding to hydrophobic enzyme pockets .
  • Antiviral Potential: A related thioxopyrimidine derivative (N-(4-((4,6-dioxo-2-thioxotetrahydropyrimidin-5-ylidene)methyl)phenyl)acetamide) inhibits SARS-CoV helicase activity, suggesting the target compound could be repurposed for antiviral research .
  • Synthetic Challenges : The ester group at position 6 may complicate regioselective modifications, necessitating protective strategies during synthesis .

Biological Activity

Ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H20N4O6S2C_{21}H_{20}N_{4}O_{6}S_{2} with a molecular weight of approximately 488.5 g/mol. Its structure includes a benzothiazole ring and a tetrahydropyrimidine moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC21H20N4O6S2C_{21}H_{20}N_{4}O_{6}S_{2}
Molecular Weight488.5 g/mol
CAS Number1021230-16-9

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. These methods may include:

  • Formation of the Tetrahydropyrimidine Moiety : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Benzothiazole Ring : This can be accomplished via nucleophilic substitution or condensation reactions.
  • Final Esterification : The carboxylic acid group is converted to an ester form using ethyl alcohol.

Biological Activities

Preliminary studies have indicated that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Compounds with similar structural motifs have demonstrated antibacterial and antifungal properties. For instance, derivatives of benzothiazoles have shown effectiveness against various pathogens, suggesting potential antimicrobial activity for this compound as well .
    • Case Study : A related compound demonstrated minimal inhibitory concentrations (MICs) against multiple bacterial strains at concentrations as low as 50 µg/mL .
  • Anticancer Potential : The compound's structure suggests it may interact with cellular pathways involved in cancer proliferation. Similar thiazole derivatives have shown selective cytotoxicity against tumorigenic cell lines while sparing normal cells .
    CompoundEC50 (ng/mL)Cell Line Tested
    Compound 15a32WI-38 VA-13 (tumorigenic)
    Compound 15b30WI-38 VA-13 (tumorigenic)
  • Enzyme Inhibition : Research on structurally similar compounds has revealed their ability to inhibit specific enzymes involved in cancer progression, such as protein kinases.

The precise mechanisms through which this compound exerts its biological effects require further investigation. However, preliminary data suggest interactions with various biomolecules, potentially affecting signaling pathways related to cell growth and apoptosis.

Q & A

Basic Research Questions

How can the synthesis of this compound be optimized for improved yield and purity?

Methodological Answer:
The synthesis typically involves a multi-step protocol starting with a thiazolo[3,2-a]pyrimidine core. Key steps include:

  • Condensation : Refluxing precursors (e.g., substituted benzaldehyde derivatives) with chloroacetic acid and sodium acetate in glacial acetic acid/acetic anhydride (1:1) for 8–10 hours .
  • Purification : Recrystallization using ethyl acetate-ethanol (3:2) yields single crystals for structural validation. Chromatography (e.g., silica gel) can further enhance purity .
  • Optimization : Varying reaction time, temperature, and molar ratios of reagents can improve yield. For example, adjusting benzaldehyde substituents (electron-withdrawing/donating groups) influences reaction kinetics .

What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Resolves the flattened boat conformation of the pyrimidine ring and dihedral angles between fused heterocycles (e.g., 80.94° between thiazolopyrimidine and benzene rings) .
  • NMR/FT-IR : Confirms substituent integration (e.g., methoxy, acetoxy groups) and hydrogen bonding patterns .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns, particularly for labile groups like thioxo or dioxo moieties .

How can purification challenges arising from byproducts be addressed?

Methodological Answer:

  • Recrystallization : Use mixed solvents (e.g., ethyl acetate-ethanol) to isolate high-purity crystals .
  • Chromatography : Employ gradient elution in column chromatography to separate structurally similar byproducts, especially those with varying benzylidene substituents .

Advanced Research Questions

How can substituent effects at the 2- and 5-positions be systematically studied to establish structure-activity relationships (SAR)?

Methodological Answer:

  • Factorial Design : Use a 2<sup>k</sup> factorial approach to evaluate substituent electronic (e.g., methoxy vs. chloro) and steric effects .
  • Case Study : Compare bioactivity of analogs with 3,4-dimethoxyphenyl (electron-donating) vs. 4-chlorophenyl (electron-withdrawing) groups at the 5-position. Evidence shows methoxy groups enhance solubility but may reduce target binding affinity .
  • Data Analysis : Pair biological assays (e.g., kinase inhibition) with computational docking to correlate substituent effects with activity .

How can contradictions in reported biological activity data be resolved?

Methodological Answer:

  • Orthogonal Assays : Validate initial findings (e.g., anti-inflammatory activity) using multiple assays (e.g., ELISA for cytokine suppression, Western blot for kinase inhibition) .
  • Structural Analysis : Use crystallography to confirm that conformational changes (e.g., dihedral angle variations) do not alter binding modes .
  • Batch Reproducibility : Ensure consistent synthetic protocols, as minor impurities (e.g., unreacted aldehydes) can skew bioactivity results .

What computational strategies are effective for modeling interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with targets like protein kinases. Focus on the thiazolo[3,2-a]pyrimidine core’s π-π stacking and hydrogen-bonding potential .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes, particularly for flexible substituents (e.g., methoxy groups) .
  • AI-Driven Optimization : Apply COMSOL Multiphysics with AI to simulate reaction pathways and predict bioactive conformers .

How does crystallographic data inform reactivity in downstream modifications?

Methodological Answer:

  • Reactivity Hotspots : Identify regions with high electron density (e.g., thioxo groups) or steric hindrance (e.g., trimethoxybenzylidene) using Hirshfeld surface analysis .
  • Hydrogen Bonding : Crystal packing via C–H···O interactions (e.g., chains along the c-axis) suggests susceptibility to nucleophilic attack at specific sites .

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